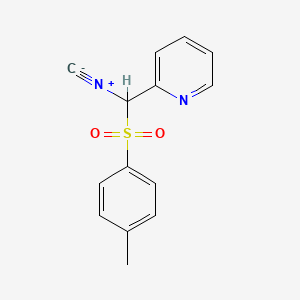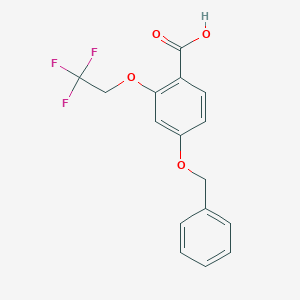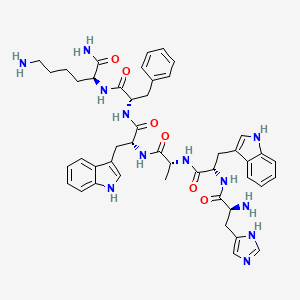
8-(E)-(p-Diethylaminobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(E)-(p-Diethylaminobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(E)-(p-Diethylaminobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions . The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process . Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
8-(E)-(p-Diethylaminobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
8-(E)-(p-Diethylaminobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(E)-(p-Diethylaminobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as kinases and transcription factors.
Pathways Involved: It may inhibit key signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Exhibits similar anticancer activity and is used as a potential Werner-dependent antiproliferative agent.
Quinazoline-based fluorescent compounds: Used in the development of new materials with specific photophysical properties.
Uniqueness
8-(E)-(p-Diethylaminobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C20H22F3N3O |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(8E)-8-[[4-(diethylamino)phenyl]methylidene]-4-(trifluoromethyl)-3,5,6,7-tetrahydroquinazolin-2-one |
InChI |
InChI=1S/C20H22F3N3O/c1-3-26(4-2)15-10-8-13(9-11-15)12-14-6-5-7-16-17(14)24-19(27)25-18(16)20(21,22)23/h8-12H,3-7H2,1-2H3,(H,24,25,27)/b14-12+ |
InChI Key |
ZNEXNSYDYGHJGN-WYMLVPIESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\CCCC3=C(NC(=O)N=C23)C(F)(F)F |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2CCCC3=C(NC(=O)N=C23)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)






![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)

![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)




